Lead ionophore IV

描述

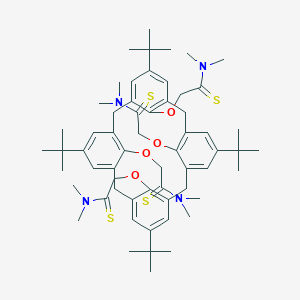

Lead ionophore IV is a useful research compound. Its molecular formula is C60H84N4O4S4 and its molecular weight is 1053.6 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

生物活性

Lead Ionophore IV (Pb2+ Ionophore IV) is a synthetic compound that plays a significant role in the transport of metal ions across biological membranes. Its unique properties make it a valuable tool in various biological and chemical applications, particularly in the study of ion transport mechanisms and the development of ion-selective electrodes. This article delves into the biological activity of this compound, highlighting its mechanisms, applications, and relevant research findings.

This compound functions primarily by facilitating the transport of lead ions (Pb2+) through lipid membranes. This ionophoric activity is crucial for various experimental setups, particularly in electrochemical sensing applications. The compound creates specific channels that allow Pb2+ ions to traverse cellular membranes, which can affect cellular homeostasis and signal transduction pathways.

Biological Applications

- Ion Transport Studies : this compound is extensively used in studies aimed at understanding ion transport dynamics. It has been incorporated into the design of ion-selective electrodes, enhancing their sensitivity and selectivity towards Pb2+ ions.

- Electrochemical Sensors : Research has demonstrated that this compound can be integrated into multi-walled carbon nanotube (MWCNT) composites to create highly sensitive electrochemical sensors for detecting lead ions in various environments. The performance of these sensors is influenced by the concentration of this compound and other components such as chitosan (CS) and MWCNTs.

Research Findings

Recent studies have provided insights into the effectiveness of this compound in different experimental contexts:

- Electrode Performance : A study evaluated the performance of solid lead ion electrodes containing this compound. The results indicated optimal conditions for Pb2+ detection, with varying concentrations leading to significant differences in peak current responses (Table 1).

| Experiment | MWCNTs (mg/mL) | This compound (mg/mL) | CS (%) | Peak Current (μA) |

|---|---|---|---|---|

| 1 | 1 | 0.5 | 0.2 | 11.090 |

| 2 | 1 | 0.7 | 0.25 | 14.260 |

| 3 | 1 | 0.9 | 0.3 | 13.240 |

| 4 | 1.5 | 0.5 | 0.25 | 17.330 |

| 5 | 1.5 | 0.7 | 0.3 | 15.770 |

| ... | ... | ... | ... | ... |

- Cell Viability and Toxicity : In vitro studies have examined the cytotoxic effects of this compound on various cell lines, revealing its potential to induce cell death via apoptosis mechanisms when used at specific concentrations.

Case Studies

- Cancer Cell Studies : Research has shown that ionophores similar to this compound can selectively induce apoptosis in cancer cells while sparing healthy cells, suggesting potential therapeutic applications in oncology.

- Environmental Monitoring : The integration of this compound into sensor technologies has proven effective for monitoring lead contamination in environmental samples, showcasing its practical application beyond laboratory settings.

科学研究应用

Electrochemical Sensors

Lead ionophore IV is primarily utilized in the development of lead-selective electrodes, which are crucial for detecting and quantifying lead ions in various environments. These electrodes leverage the unique properties of this compound to create specific channels or binding sites for lead ions, enhancing selectivity and sensitivity.

1.1. Construction of Selective Electrodes

Recent studies have demonstrated the effectiveness of this compound in combination with materials like multiwalled carbon nanotubes (MWCNTs) and chitosan (CS) to fabricate sensitive electrochemical sensors. For instance, a planar disk electrode modified with MWCNT/CS/Pb ionophore IV exhibited a detection limit of 0.08 µg/L for lead ions, showcasing its potential for real-time monitoring in seawater samples .

Table 1: Performance Characteristics of Electrodes Modified with this compound

| Electrode Type | Detection Limit (µg/L) | Sensitivity (µA/µg/L) | Linear Range (µg/L) |

|---|---|---|---|

| MWCNT/CS/Pb Ionophore IV/Au | 0.08 | 1.811 | 0.1 - 100 |

| GC/GR/Pb2+-ISE | Nernstian response | ||

| GC/MWCNT/Pb2+-ISE | 25.4 ± 1.5 mV/decade |

1.2. Real-World Applications

The electrochemical sensors utilizing this compound have been successfully applied in environmental monitoring, particularly for assessing lead contamination in drinking water and industrial wastewater . The robustness and reliability of these sensors make them suitable for field applications where rapid and accurate measurements are essential.

Case Studies

Several case studies illustrate the practical applications of this compound in sensor technology:

2.1. Seawater Monitoring

A study highlighted the development of a MWCNT/CS/Pb ionophore IV sensor capable of detecting trace levels of lead in seawater samples. The sensor's performance was validated against inductively coupled plasma mass spectrometry (ICP-MS), demonstrating comparable results and confirming its applicability in marine environments .

2.2. Drinking Water Analysis

Another significant application involved the use of solid-contact ion-selective electrodes modified with this compound to monitor lead levels in drinking water sources. These electrodes exhibited high sensitivity and a wide linear response range, making them ideal for regulatory compliance testing .

常见问题

Basic Research Questions

Q. How should researchers design experiments to evaluate the electrochemical response of Lead Ionophore IV in Pb²⁺ detection systems?

- Methodological Answer : Begin by constructing a planar disk electrode modified with nanomaterials (e.g., MWCNT/CS composites) to enhance conductivity and ionophore stability. Use cyclic voltammetry (CV) to assess redox activity and electrochemical impedance spectroscopy (EIS) to evaluate charge-transfer resistance. Compare performance against control electrodes (e.g., bare Au or unmodified MWCNT/CS) to isolate the ionophore’s contribution. Ensure buffer solutions mimic real-world ionic conditions (e.g., pH 5–7) to validate sensor applicability .

Q. What electrochemical validation methods are critical for confirming this compound’s ion selectivity in mixed-cation environments?

- Methodological Answer : Perform competitive binding assays using interferents like Ca²⁺, Zn²⁺, and Cu²⁺. Measure selectivity coefficients () via the fixed interference method (FIM) or separate solution method (SSM). Validate results with inductively coupled plasma mass spectrometry (ICP-MS) to correlate electrochemical signals with Pb²⁺ concentrations. Statistical analysis (e.g., ANOVA) can identify significant deviations caused by interferents .

Advanced Research Questions

Q. How can researchers address contradictory data in this compound studies, such as variability in detection limits across experimental setups?

- Methodological Answer : Variability often arises from differences in electrode fabrication (e.g., nanomaterial dispersion quality) or ionophore-to-matrix ratios. Standardize protocols by cross-validating results with multiple techniques (e.g., CV, EIS, and chronoamperometry). Use statistical tools like Bland-Altman plots to assess inter-method agreement. Reference peer-reviewed methodologies (e.g., MWCNT/CS/Pb²⁺ Ionophore IV nanomembranes) to ensure reproducibility .

Q. What strategies optimize this compound’s performance in complex biological or environmental matrices?

- Methodological Answer : Integrate anti-fouling agents (e.g., polyethylene glycol) into the sensor membrane to reduce matrix interference. For biological samples, pre-treat with chelators (e.g., EDTA) to isolate Pb²⁺ from proteins. For environmental samples, employ solid-phase extraction (SPE) to concentrate Pb²⁺. Validate recovery rates via spike-and-recovery experiments with certified reference materials .

Q. How can computational modeling enhance understanding of this compound’s ion-binding mechanisms?

- Methodological Answer : Use density functional theory (DFT) or molecular dynamics (MD) simulations to model Pb²⁺-ionophore interactions. Compare binding energies with competing cations to predict selectivity. Validate models experimentally via spectroscopic techniques (e.g., FTIR or XPS) to detect structural changes upon ion binding. Cross-reference findings with analogous ionophores (e.g., calcium ionophore A23187) to identify mechanistic parallels .

Q. What advanced techniques enable real-time, in situ monitoring of Pb²⁺ using this compound-based sensors?

- Methodological Answer : Develop microfluidic or wearable sensor platforms with embedded ion-selective electrodes (ISEs). Optimize signal transduction via potentiometric or amperometric readouts. Validate in situ performance using simulated body fluids (SBF) or contaminated water samples. Cross-calibrate with ICP-MS for accuracy assessment .

Q. Data Analysis and Interpretation

Q. How should researchers statistically analyze variability in this compound’s response under dynamic experimental conditions?

- Methodological Answer : Apply multivariate regression to assess the impact of variables like scan rate, temperature, and ionophore concentration. Use principal component analysis (PCA) to identify dominant factors affecting signal stability. Report confidence intervals (95% CI) for detection limits and sensitivity metrics to quantify uncertainty .

Q. What methodologies reconcile discrepancies between theoretical and experimental Pb²⁺ binding capacities of this compound?

- Methodological Answer : Compare experimental binding isotherms (e.g., Langmuir or Freundlich models) with computational predictions. Use isothermal titration calorimetry (ITC) to measure binding stoichiometry and enthalpy. If discrepancies persist, investigate ionophore aggregation or membrane inhomogeneity via atomic force microscopy (AFM) .

Q. Tables for Key Experimental Parameters

属性

IUPAC Name |

N,N-dimethyl-2-[[5,11,17,23-tetratert-butyl-26,27,28-tris[2-(dimethylamino)-2-sulfanylideneethoxy]-25-pentacyclo[19.3.1.13,7.19,13.115,19]octacosa-1(24),3,5,7(28),9,11,13(27),15(26),16,18,21(25),22-dodecaenyl]oxy]ethanethioamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C60H84N4O4S4/c1-57(2,3)45-25-37-21-39-27-46(58(4,5)6)29-41(54(39)66-34-50(70)62(15)16)23-43-31-48(60(10,11)12)32-44(56(43)68-36-52(72)64(19)20)24-42-30-47(59(7,8)9)28-40(55(42)67-35-51(71)63(17)18)22-38(26-45)53(37)65-33-49(69)61(13)14/h25-32H,21-24,33-36H2,1-20H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CDVPPFVKRDRQTO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)C1=CC2=C(C(=C1)CC3=CC(=CC(=C3OCC(=S)N(C)C)CC4=CC(=CC(=C4OCC(=S)N(C)C)CC5=C(C(=CC(=C5)C(C)(C)C)C2)OCC(=S)N(C)C)C(C)(C)C)C(C)(C)C)OCC(=S)N(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C60H84N4O4S4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

1053.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。